molecular formula C12H9F3N2O2 B15241552 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol

Cat. No.: B15241552
M. Wt: 270.21 g/mol
InChI Key: WKOHLTLPRQDEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide: The starting material, 3-(trifluoromethoxy)phenyl bromide, is prepared through halogenation of the corresponding phenol.

    Coupling Reaction: The aryl halide is then coupled with 5-methoxypyrimidine-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, typically potassium carbonate, in an organic solvent like toluene or DMF.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: The major products include 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid.

    Reduction: The major products include 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-amine.

    Substitution: The major products depend on the nucleophile used, such as 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-thiol.

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

[2-[3-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-2-9(4-10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2

InChI Key

WKOHLTLPRQDEQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.